![molecular formula C20H18N2O3S B2408311 N-[4-(2,4-ジメチルフェニル)-1,3-チアゾール-2-イル]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボキサミド CAS No. 477550-58-6](/img/structure/B2408311.png)
N-[4-(2,4-ジメチルフェニル)-1,3-チアゾール-2-イル]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経毒性研究
この化合物とその代謝物は、強力な神経毒であることが知られています . HepG2細胞における細胞毒性を評価するために研究で使用されてきました . これは、脳や神経系に対する神経毒性物質の影響を研究する上で潜在的に有用です。
殺虫剤/殺ダニ剤研究
この化合物は、殺虫剤と殺ダニ剤の研究に関連付けられています . 具体的には、ミツバチの蜂児病の原因となるワロア属ダニの研究で使用されてきました . これは、ミツバチの寄生虫病に対するより効果的な治療法の開発に関連する可能性があります。
環境影響研究
殺虫剤としての使用を考えると、この化合物は環境影響研究にも関連する可能性があります . たとえば、ミツバチの健康とハチミツの品質に対する殺虫剤の影響を評価するために使用できます .
予測的計算毒性学
この化合物は、予測的計算毒性学の方法で使用されてきました . これには、シリコ戦略を使用して可能な標的受容体を予測することが含まれます . このような研究は、新しい化合物が合成される前にその毒性を予測するのに役立つ可能性があります。
ヘックカップリング用のリガンド前触媒
「Oprea1_697762」に直接関連しませんが、類似の構造を持つ化合物(トリ(2,4-ジメチルフェニル)ホスフィンなど)は、ヘックカップリングのリガンド前触媒として使用されてきました . これは、触媒作用や有機合成における潜在的な用途を示唆しています。
酸化還元活性リガンド研究
同様に、「Oprea1_697762」に直接関連しませんが、類似の構造を持つ化合物は、酸化還元活性リガンドの研究で使用されてきました . これは、色素増感型太陽電池などの用途向けの新規材料の開発に潜在的に関連する可能性があります .
作用機序
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that oprea1_697762 could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by Oprea1_697762 are currently unknown due to the lack of specific target information. Once the primary targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
The compound’s chemical structure suggests it could be well-absorbed due to its balance of hydrophobic and hydrophilic regions, which could enhance its bioavailability .
Result of Action
The molecular and cellular effects of Oprea1_697762’s action are currently unknown. These effects would be determined by the compound’s primary targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence Oprea1_697762’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially alter the compound’s structure and therefore its ability to interact with its targets .
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-5-15(13(2)9-12)16-11-26-20(21-16)22-19(23)14-4-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRWECYMLAOGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
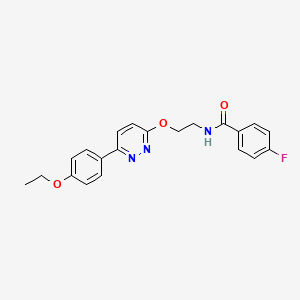
![2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2408231.png)

![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)
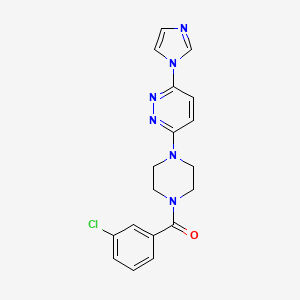
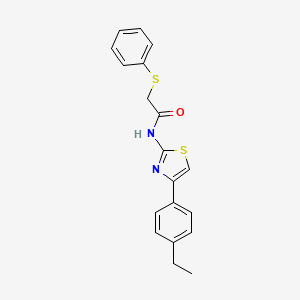
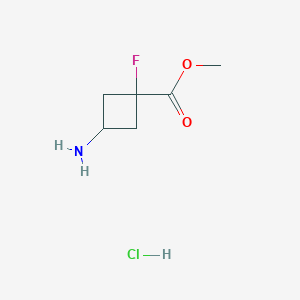

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)
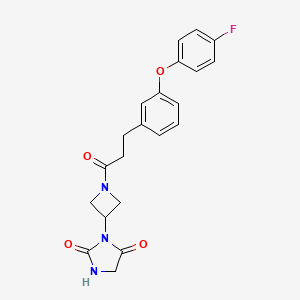
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)
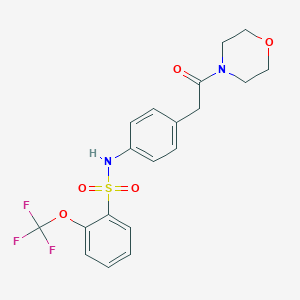
![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

